molecular formula C13H11Cl2N3O B5335677 1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B5335677
M. Wt: 296.15 g/mol
InChI Key: GBBCMUMCVYCUHK-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylpyridinyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2,5-dichloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea: Similar structure but with different substitution pattern on the phenyl ring.

    1-(2,5-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with different substitution pattern on the pyridine ring.

    1-(2,5-Dichlorophenyl)-3-(6-ethylpyridin-2-yl)urea: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-7-9(14)5-6-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBCMUMCVYCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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